CS5 Peptide
Overview
Description
Neomycin is an aminoglycoside antibiotic that exhibits bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. It is generally ineffective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University . It is produced naturally by the bacterium Streptomyces fradiae . Neomycin is commonly used in topical and oral formulations, including creams, ointments, and eyedrops .
Preparation Methods
Neomycin is synthesized through the fermentation of the actinomycete Streptomyces fradiae . The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterium . Industrial production involves cultivating the bacterium under controlled conditions, followed by extraction and purification of neomycin from the fermentation broth .
Chemical Reactions Analysis
Neomycin undergoes various chemical reactions, including:
Acetylation: During fermentation, acetylation of neomycin A, B, and C occurs, resulting in lower antibiotic potency.
Oxidation: Neomycin can be oxidized to form various degradation products.
Common reagents and conditions used in these reactions include acids for hydrolysis and acetylating agents for acetylation. The major products formed from these reactions are neomycin A, neobiosamine B, and neobiosamine C .
Scientific Research Applications
Neomycin has a wide range of scientific research applications:
Mechanism of Action
Neomycin exerts its effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the normal process of bacterial protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . Neomycin’s molecular targets include the 16S ribosomal RNA region of the 30S ribosomal subunit .
Comparison with Similar Compounds
Neomycin belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Streptomycin
Neomycin is unique in its structure, containing two or more amino sugars connected by glycosidic bonds . Unlike some other aminoglycosides, neomycin is not absorbed from the gastrointestinal tract, making it suitable for topical and oral applications . Additionally, neomycin B and neomycin C are stereoisomers, differing by only one stereocenter .
Biological Activity
CS5 peptide, derived from the IIICS region of fibronectin, has garnered attention for its biological activities, particularly in cell adhesion and signaling processes. This peptide plays a crucial role in mediating interactions between cells and the extracellular matrix, influencing various physiological functions.
This compound interacts predominantly with integrin α4β1, a receptor that facilitates cell adhesion and migration. The binding of CS5 to this integrin initiates a cascade of intracellular signaling pathways that are vital for cellular responses, including proliferation, differentiation, and survival. Research indicates that the this compound can modulate integrin functions, thereby affecting cellular behaviors in various contexts, such as wound healing and tumor progression.
Case Studies
- Melanoma Cell Adhesion : A study investigated the role of CS5 in melanoma cells, demonstrating that CS5 enhances adhesion through α4β1 integrin interaction. This interaction was shown to promote cell survival and migration, indicating a potential role in cancer metastasis .
- Wound Healing : Another study explored the application of CS5 in wound healing models. The peptide was found to accelerate fibroblast migration and proliferation, suggesting its utility in therapeutic strategies for enhancing tissue repair .
- Neuroprotective Effects : Preliminary findings suggest that CS5 may have neuroprotective properties. In vitro assays indicated that CS5 could reduce apoptosis in neuronal cells under stress conditions, potentially opening avenues for treating neurodegenerative diseases .
Biological Activities Summary Table
Structural Insights
Studies on the structural characteristics of CS5 have revealed that its conformation is essential for its biological activity. The peptide exhibits a specific sequence that is critical for binding to integrin receptors. Computational models indicate that modifications to this sequence can significantly alter its binding affinity and biological effects .
In Vivo Studies
In vivo studies further corroborate the biological activities observed in vitro. For example, administration of this compound in animal models demonstrated enhanced wound healing outcomes compared to controls. These findings support the peptide's potential as a therapeutic agent in regenerative medicine .
Safety and Efficacy
The safety profile of CS5 has been assessed through various toxicity studies. Results indicate that CS5 does not exhibit significant cytotoxicity at therapeutic doses, making it a promising candidate for clinical applications . However, further research is needed to fully understand its long-term effects and mechanisms.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURHLUOZIONB-YJYJPCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H158N28O34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107978-81-4 | |
Record name | CS5 Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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